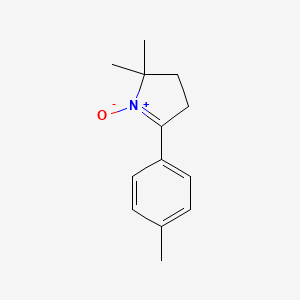
2,2-dimethyl-5-(4-methylphenyl)-3,4-dihydro-2H-pyrrolium-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances based on their structure . The molecular formula shows the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis process can often be found in scientific literature . It’s important to note that the synthesis of complex organic compounds often requires specialized knowledge and equipment .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Selective Formation of Homoleptic and Heteroleptic Complexes
Pyrrole derivatives, similar in structure to 2,2-dimethyl-5-(4-methylphenyl)-3,4-dihydro-2H-pyrrolium-1-olate, have been investigated for their ability to form selective homoleptic and heteroleptic complexes with yttrium, showing promise as initiators in ε-caprolactone polymerization. These findings suggest potential applications in the synthesis of biodegradable polymers and other materials science applications (Matsuo, Tani, & Mashima, 2001).
Molecular Structure and Bioactivity Prediction
Pyrrole analogues have been extensively studied for their structural, spectroscopic characteristics, and quantum mechanical properties. Detailed investigations into these compounds have provided insights into their stability, reactivity, and potential bioactivity, underscoring their relevance in medicinal chemistry and drug design (Srikanth et al., 2020).
Synthesis and Crystal Structure
Studies on pyrrole derivatives have also focused on their synthesis and crystal structure, providing essential knowledge for the development of new compounds with potential applications in material science and pharmaceuticals. This research contributes to understanding the molecular architecture and designing substances with desired physical and chemical properties (Hong, 2000).
Electropolymerization and Electrochemistry
Research on self-assembled monolayers of aromatic pyrrole derivatives has explored their electropolymerization and electrocopolymerization with pyrrole. This work highlights the potential of these compounds in enhancing the properties of polymerized layers, with implications for the development of advanced materials for electronic and sensing applications (Schneider et al., 2017).
Antimicrobial Applications
Novel pyrrole derivatives have been synthesized and evaluated for their in vitro antimicrobial activities, indicating their potential as templates for new antimicrobial agents. Such studies underline the importance of pyrrole compounds in pharmaceutical research, especially in developing new therapeutics against resistant microbial strains (Hublikar et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2,2-dimethyl-5-(4-methylphenyl)-1-oxido-3,4-dihydropyrrol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-4-6-11(7-5-10)12-8-9-13(2,3)14(12)15/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMULYVJHJIJZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=[N+](C(CC2)(C)C)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-5-(4-methylphenyl)-3,4-dihydro-2H-pyrrolium-1-olate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

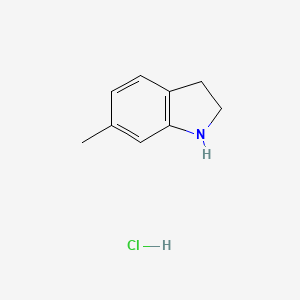
![3-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B2885516.png)
![N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)-9H-xanthene-9-carboxamide](/img/structure/B2885517.png)
![1-(Chloroacetyl)-4-[[(E)-2-phenylvinyl]sulfonyl]piperazine](/img/structure/B2885519.png)
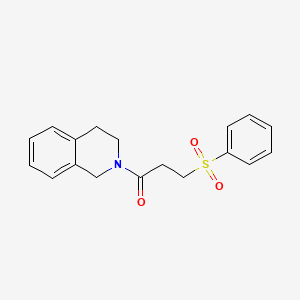
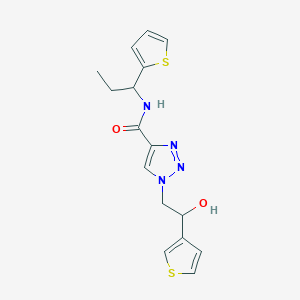
![2-Chloro-1-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]ethanone](/img/structure/B2885525.png)
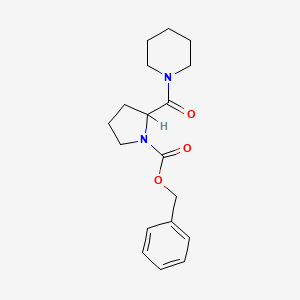
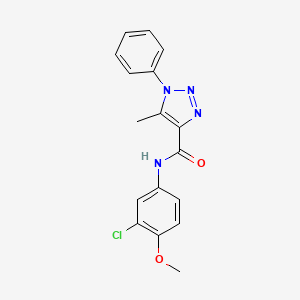
![N-(benzo[d]thiazol-2-yl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2885529.png)

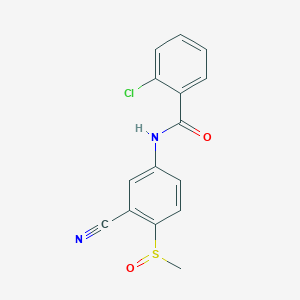

![N-[2-[4-(1-Acetylazepan-2-yl)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2885535.png)